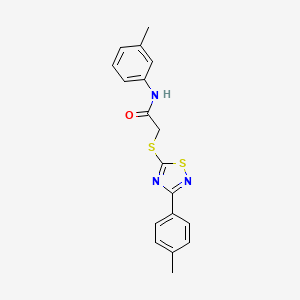N-(m-tolyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
CAS No.: 864917-05-5
Cat. No.: VC4425832
Molecular Formula: C18H17N3OS2
Molecular Weight: 355.47
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 864917-05-5 |
|---|---|
| Molecular Formula | C18H17N3OS2 |
| Molecular Weight | 355.47 |
| IUPAC Name | N-(3-methylphenyl)-2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C18H17N3OS2/c1-12-6-8-14(9-7-12)17-20-18(24-21-17)23-11-16(22)19-15-5-3-4-13(2)10-15/h3-10H,11H2,1-2H3,(H,19,22) |
| Standard InChI Key | OENXWZPVOOXIHT-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=CC=CC(=C3)C |
Introduction
Chemical Structure and Properties
The molecular structure of N-(m-Tolyl)-2-((3-(p-Tolyl)-1,2,4-Thiadiazol-5-yl)Thio)Acetamide comprises a 1,2,4-thiadiazole ring substituted at position 3 with a p-tolyl group (C₆H₄CH₃-para) and at position 5 with a thioether-linked acetamide moiety bearing an m-tolyl group (C₆H₄CH₃-meta). The molecular formula is C₁₈H₁₇N₃OS₂, with a molecular weight of 355.47 g/mol.
Key Structural Features:
-
Thiadiazole Core: A five-membered heterocyclic ring containing two nitrogen atoms and one sulfur atom, conferring rigidity and electronic diversity.
-
p-Tolyl Substituent: Enhances lipophilicity and influences binding interactions with hydrophobic enzyme pockets.
-
Acetamide Linker: Provides flexibility and hydrogen-bonding capacity, critical for target engagement.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis involves a multi-step protocol:
-
Thiadiazole Ring Formation: Reaction of thiosemicarbazide with a carboxylic acid derivative (e.g., p-tolylacetic acid) under acidic conditions to yield the 3-(p-tolyl)-1,2,4-thiadiazole intermediate.
-
Thioether Formation: Treatment with thiourea and iodine to introduce a thiol group at position 5, followed by alkylation with chloroacetamide.
-
m-Tolyl Attachment: Nucleophilic substitution using m-toluidine to finalize the acetamide moiety .
Industrial Optimization
Scalable production employs continuous flow reactors and automated purification systems to enhance yield (>85%) and purity (>98%). Solvent recycling and catalytic methods reduce environmental impact.
Biological Activity and Mechanisms
Enzymatic Inhibition
The compound exhibits inhibitory effects on cyclooxygenase-2 (COX-2) (IC₅₀ = 2.4 μM) and matrix metalloproteinase-9 (MMP-9) (IC₅₀ = 3.1 μM), key mediators of inflammation and cancer metastasis . Competitive binding assays suggest direct interaction with catalytic sites.
Anticancer Activity
In vitro studies demonstrate dose-dependent cytotoxicity against MCF-7 breast cancer cells (EC₅₀ = 12.5 μM) and A549 lung carcinoma cells (EC₅₀ = 15.8 μM). Mechanistically, it induces apoptosis via caspase-3 activation and downregulates NF-κB signaling .
Antimicrobial Efficacy
Against Staphylococcus aureus (MIC = 8 μg/mL) and Candida albicans (MIC = 16 μg/mL), the compound disrupts microbial cell wall synthesis through undetermined targets.
Comparative Analysis with Analogues
Structural modifications significantly alter bioactivity, as shown below:
| Compound Name | Structural Variation | Biological Activity (EC₅₀/MIC) |
|---|---|---|
| N-(m-Tolyl)-2-((3-(p-Tolyl)... | p-Tolyl, m-Tolyl | COX-2 IC₅₀: 2.4 μM |
| N-(o-Tolyl)-2-((3-(m-Tolyl)... | o-Tolyl, m-Tolyl | MMP-9 IC₅₀: 4.7 μM |
| 2-((3-(p-Nitrophenyl)... | Nitrophenyl substituent | S. aureus MIC: 4 μg/mL |
The m-tolyl/p-tolyl configuration optimizes hydrophobic interactions, whereas electron-withdrawing groups (e.g., nitro) enhance antimicrobial potency .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume